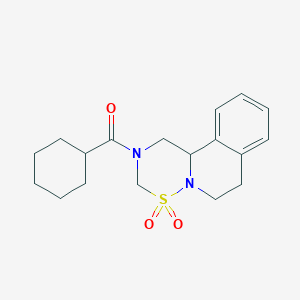
Tizanox
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tizanox, also known as tizanidine, is a muscle relaxant drug that is used to treat spasticity, a condition characterized by muscle stiffness and involuntary muscle contractions. Tizanox is commonly prescribed for patients with multiple sclerosis, spinal cord injuries, and other neurological disorders.
Applications De Recherche Scientifique
Tizanox has been extensively studied for its potential therapeutic applications in various neurological disorders. Research has shown that Tizanox can reduce muscle tone and spasticity in patients with multiple sclerosis, spinal cord injuries, and cerebral palsy. Tizanox has also been investigated for its potential to treat chronic pain, migraine headaches, and other conditions that involve muscle spasms.
Mécanisme D'action
Tizanox works by binding to alpha-2 adrenergic receptors in the central nervous system, which leads to a reduction in the release of excitatory neurotransmitters such as glutamate and substance P. This results in a decrease in muscle tone and spasticity. Tizanox also has some analgesic properties, which may contribute to its effectiveness in treating chronic pain.
Effets Biochimiques Et Physiologiques
Tizanox has a number of biochemical and physiological effects on the body. It can cause a decrease in blood pressure and heart rate, which may be beneficial for patients with hypertension or other cardiovascular conditions. Tizanox can also cause sedation and drowsiness, which may be a side effect in some patients. Additionally, Tizanox can cause dry mouth, dizziness, and weakness.
Avantages Et Limitations Des Expériences En Laboratoire
Tizanox has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to administer and can be used in a variety of animal models. Tizanox can also be used in combination with other drugs to investigate potential synergistic effects. However, one limitation is that Tizanox can have variable effects depending on the animal model and experimental conditions. Additionally, Tizanox can have some side effects that may confound experimental results.
Orientations Futures
There are a number of future directions for research on Tizanox. One area of interest is investigating the potential of Tizanox for treating other neurological disorders, such as Parkinson's disease and Huntington's disease. Another area of research is investigating the potential of Tizanox for treating chronic pain and other conditions that involve muscle spasms. Additionally, there is interest in developing new formulations of Tizanox that may improve its efficacy and reduce side effects.
Méthodes De Synthèse
Tizanox is synthesized by a multi-step process that involves the reaction of 4-chlorobenzhydrol with 2,3-dimethylsuccinic anhydride in the presence of a catalyst. The resulting intermediate is then reacted with thionyl chloride to form the final product, Tizanox hydrochloride. The synthesis of Tizanox hydrochloride is a complex process that requires careful control of reaction conditions and purification steps to ensure high purity and yield.
Propriétés
Numéro CAS |
147687-38-5 |
|---|---|
Nom du produit |
Tizanox |
Formule moléculaire |
C18H24N2O3S |
Poids moléculaire |
348.5 g/mol |
Nom IUPAC |
cyclohexyl-(4,4-dioxo-3,6,7,11b-tetrahydro-1H-[1,2,5]thiadiazino[3,2-a]isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C18H24N2O3S/c21-18(15-7-2-1-3-8-15)19-12-17-16-9-5-4-6-14(16)10-11-20(17)24(22,23)13-19/h4-6,9,15,17H,1-3,7-8,10-13H2 |
Clé InChI |
YBCHDBKDRBCGTF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3S(=O)(=O)C2 |
SMILES canonique |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3S(=O)(=O)C2 |
Synonymes |
2-(cyclohexylcarbonyl)-1,2,3,6,7,11b-hexahydro-2H-1,2,5-thiadiazino(3,2-a)isoquinoline-4,4-dioxide G-1587 thysanox tizanox |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



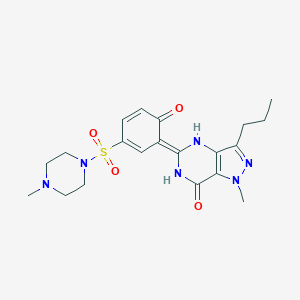
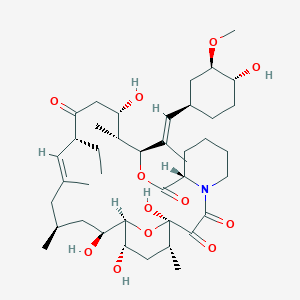
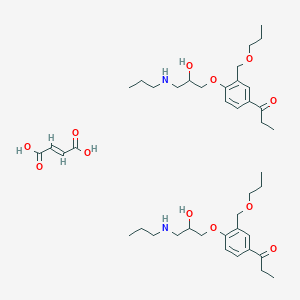
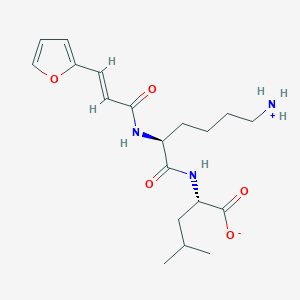
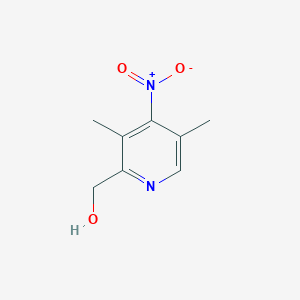
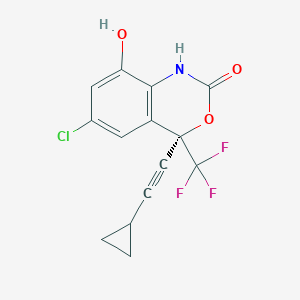
![2-[N-(4-methylphenyl)sulfonyl-3-(trifluoromethyl)anilino]-N-pyridin-3-ylacetamide](/img/structure/B120400.png)
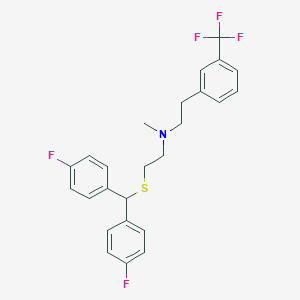
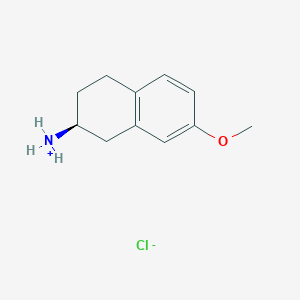
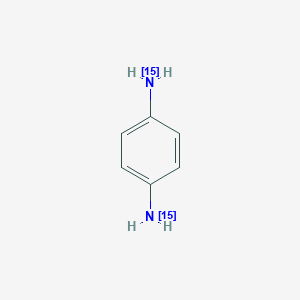
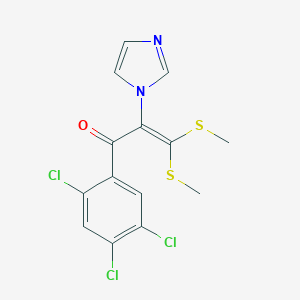
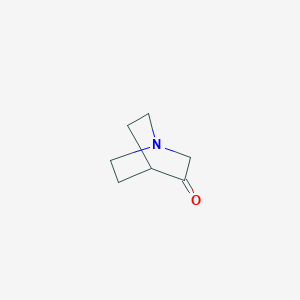
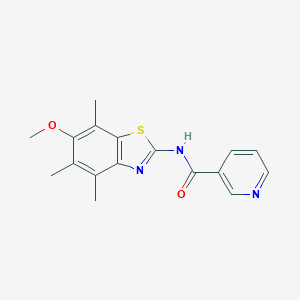
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)